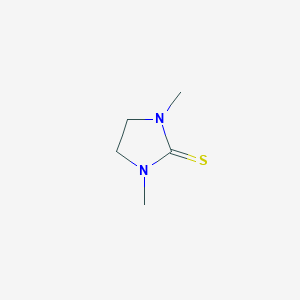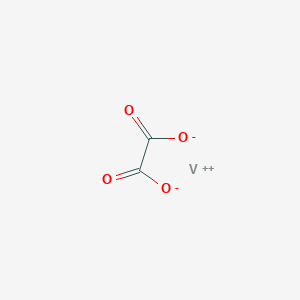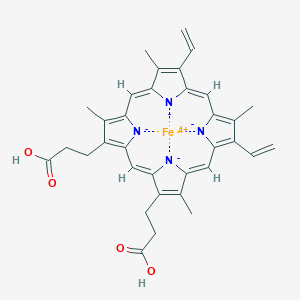![molecular formula C22H25NO6 B085370 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione CAS No. 13061-83-1](/img/structure/B85370.png)
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione, also known as TMB-8, is a chemical compound that has been widely used in scientific research due to its ability to block intracellular calcium release. TMB-8 is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from intracellular stores.
Mécanisme D'action
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione acts as a potent inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione blocks the binding of IP3 to its receptor on the endoplasmic reticulum (ER) membrane, preventing the release of calcium from the ER into the cytosol. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione does not affect the release of calcium from extracellular sources or the release of calcium from the ER through other mechanisms.
Effets Biochimiques Et Physiologiques
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to have a wide range of biochemical and physiological effects. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione inhibits the release of calcium from intracellular stores, which can affect various cellular processes. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been shown to inhibit insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been shown to modulate the activity of ion channels and the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is a potent and specific inhibitor of IP3-mediated calcium release from intracellular stores. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been extensively used in scientific research due to its ability to block intracellular calcium release. However, 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has some limitations for lab experiments. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione is not selective for IP3-mediated calcium release and can also inhibit other calcium release mechanisms. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several possible future directions for research on 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione. One possible direction is to investigate the role of calcium signaling in the regulation of ion channels and synaptic transmission. Another direction is to explore the potential therapeutic applications of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione in the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to investigate the selectivity and specificity of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione for IP3-mediated calcium release and to develop more potent and selective inhibitors of intracellular calcium release.
Méthodes De Synthèse
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione can be synthesized using a multi-step process. The synthesis of 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione involves the reaction of 2-(4-methoxyphenyl) ethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final product.
Applications De Recherche Scientifique
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been widely used in scientific research to study the role of intracellular calcium release in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has been used to investigate the role of calcium signaling in the regulation of insulin secretion, cell proliferation, and apoptosis. 3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione has also been used to study the role of calcium signaling in the regulation of ion channels and the modulation of synaptic transmission.
Propriétés
Numéro CAS |
13061-83-1 |
|---|---|
Nom du produit |
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione |
Formule moléculaire |
C22H25NO6 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione |
InChI |
InChI=1S/C22H25NO6/c1-23-9-8-13-10-18(27-3)19(28-4)11-15(13)21(25)20(24)14-6-7-17(26-2)22(29-5)16(14)12-23/h6-7,10-11H,8-9,12H2,1-5H3 |
Clé InChI |
PYHIANRYLAEITJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




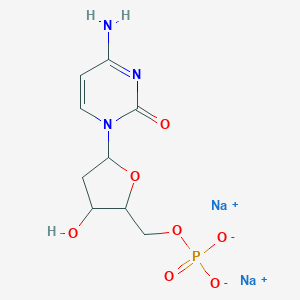
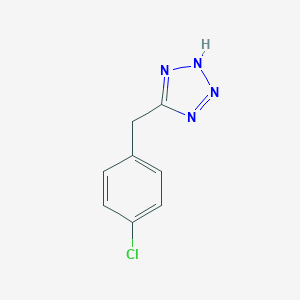
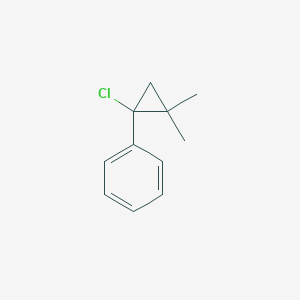
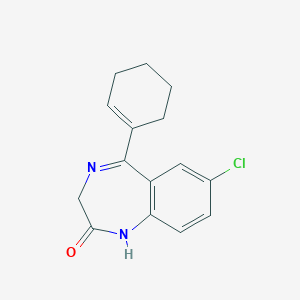
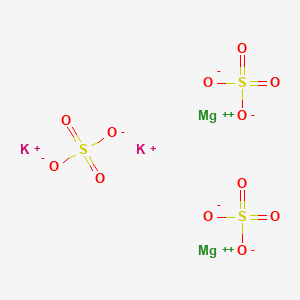
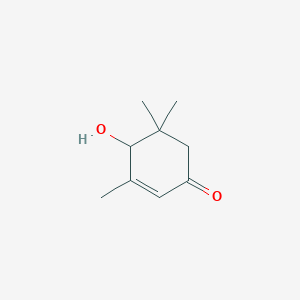
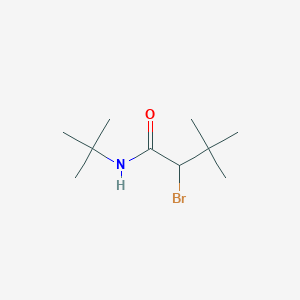

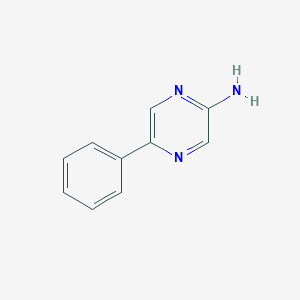
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
